2-(4-Fluorophenyl)aniline

Vue d'ensemble

Description

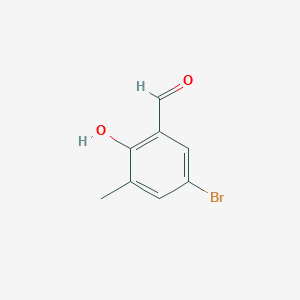

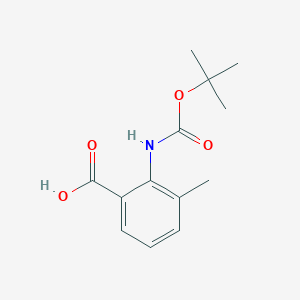

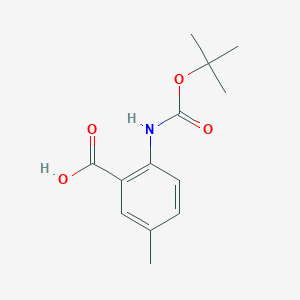

2-(4-Fluorophenyl)aniline is a chemical compound that is part of a broader class of organic molecules where a fluorine atom is bonded to a phenyl group, which is further connected to an aniline moiety. This structural motif is common in various synthetic compounds and has been explored for its unique chemical and physical properties, as well as its potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)aniline often involves the reaction of aniline with other aromatic compounds that introduce the fluorine atom into the phenyl ring. For instance, the compound N-[Bis(4-fluorophenyl)methylene]aniline was synthesized through an addition reaction of bis(4-fluorophenyl)methanone with aniline . Another synthetic approach for related compounds includes the sequential ipso-substitution and aza-Diels–Alder reactions to introduce fluorinated aniline residues into bipyridines . Additionally, the synthesis of a Schiff base ligand incorporating the 4-fluoroaniline moiety was achieved and used to form a complex with Ru(II) .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(4-Fluorophenyl)aniline motif can be quite complex, with dihedral angles between the fluorobenzene rings and the aniline ring influencing the overall geometry of the molecule. For example, in the case of N-[Bis(4-fluorophenyl)methylene]aniline, the dihedral angles between the fluorobenzene rings and the aniline ring were found to be 81.04 and 64.15 degrees, which may affect the compound's reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of fluorinated anilines can be significantly influenced by the presence and position of the fluorine atoms. DFT calculations have estimated the influence of these factors on the reactivity of fluoroanilines, indicating that certain substitutions, such as the presence of a nitro group in the ortho-position or two fluorine atoms occupying the ortho-positions, can hinder the desired reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines and their derivatives can vary widely. Photophysical studies have shown that the incorporation of a fluorine atom into the aniline fragment can cause shifts in emission maxima and changes in quantum yield, with solvatochromism also being observed . Electrochemical properties of these compounds can be explored using techniques like cyclic voltammetry, as demonstrated for the Ru(II) complex of a 4-fluoroaniline Schiff base . Furthermore, the introduction of fluorine and phthalimide moieties into polyimides derived from related monomers has been shown to result in materials with high glass-transition temperatures, good thermal stability, low water absorption, and low dielectric constants .

Applications De Recherche Scientifique

Fluorescence Quenching Studies

2-(4-Fluorophenyl)aniline and its derivatives have been studied extensively in fluorescence quenching. For instance, the fluorescence quenching of boronic acid derivatives by aniline in alcohols shows a negative deviation from the Stern–Volmer equation, suggesting the existence of different conformers of the solutes in the ground state, potentially due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015). Another study explored the fluorescence quenching mechanism in two biologically active boronic acid derivatives, revealing that static quenching mechanisms are active, provided the reactions are diffusion-limited (Geethanjali et al., 2015).

Antibacterial and Antimicrobial Applications

The compound 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline and its derivatives have shown significant antimicrobial activities, particularly against Mycobacterium smegmatis, suggesting its potential use in creating antimicrobial agents (Yolal et al., 2012).

Development of Fluorogenic Substrates

Aniline and m-phenylenediamine derivatives with 3,3,3-trifluoropropenyl substituents have been synthesized for use as small, chemically stable fluorescent organic compounds. These compounds were evaluated as fluorogenic substrates for dipeptidyl peptidase-4, suggesting their potential use in monitoring enzymatic hydrolysis (Ogawa et al., 2017).

Spectroscopic and Theoretical Studies

2-(4-Fluorophenyl)aniline derivatives have been subjects of spectroscopic studies and theoretical calculations, providing insights into their electronic structures and potential applications in various fields. For example, a study synthesized and examined the properties of blue-emitting fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, functionalized with ethynyl-extended aniline moieties, showcasing the modulation of excited-state intramolecular proton transfer and its effect on fluorescence (Munch et al., 2022).

Electroluminescence and Emitting Materials

Compounds related to 2-(4-Fluorophenyl)aniline have been utilized in the design of electroluminescent materials. A novel class of color-tunable emitting amorphous molecular materials was developed, characterized by intense fluorescence emission and the ability to function as emitting materials for organic electroluminescent devices (Doi et al., 2003).

Safety And Hazards

Orientations Futures

Future research could focus on mitigating the toxicity of anilines, including “2-(4-Fluorophenyl)aniline”, through isosteric replacement strategies . Additionally, the biological potential of indole derivatives, which include compounds like “2-(4-Fluorophenyl)aniline”, could be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRYNNTWJJMYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374577 | |

| Record name | 2-(4-fluorophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)aniline | |

CAS RN |

321-63-1 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.